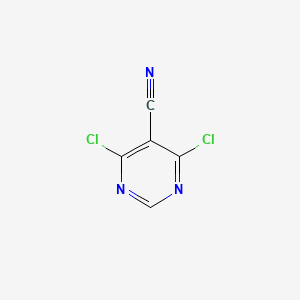

4,6-Dichloropyrimidine-5-carbonitrile

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal and Agrochemical Chemistry

The pyrimidine nucleus is a fundamental component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. ingentaconnect.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery and crop protection. ingentaconnect.comresearchgate.net

In medicinal chemistry, pyrimidine derivatives have been extensively explored and have led to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com The pyrimidine core can be found in well-known drugs, highlighting its importance in targeting various biological pathways. ingentaconnect.commdpi.com

Similarly, in the agrochemical sector, pyrimidine-based compounds have been successfully commercialized as herbicides, fungicides, and insecticides. nih.govresearchgate.net Their ability to interfere with essential biological processes in pests and weeds has made them valuable tools for modern agriculture. researchgate.net

Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring significantly enhances its utility as a synthetic building block. mdpi.com Halogens, particularly chlorine and bromine, act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of substituents. mdpi.comacs.org The electron-deficient nature of the pyrimidine ring further facilitates these substitution reactions. acs.orgwikipedia.org

The differential reactivity of halogens at various positions on the pyrimidine ring enables selective and sequential modifications, providing a powerful strategy for the controlled synthesis of complex molecules. acs.org This versatility has made halogenated pyrimidines indispensable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Specific Context of 4,6-Dichloropyrimidine-5-carbonitrile within Halogenated Pyrimidine Chemistry

Within the diverse family of halogenated pyrimidines, this compound (CAS Number: 14669-92-6) stands out as a particularly valuable and versatile intermediate. acs.org Its structure is characterized by a pyrimidine ring with chlorine atoms at the 4 and 6 positions and a cyano (carbonitrile) group at the 5 position. cymitquimica.com

The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic displacement, providing two points for modification. cymitquimica.com The cyano group at the C5 position is also a key functional group that can participate in various chemical transformations. cymitquimica.com This trifunctional nature allows for the creation of a wide array of derivatives with diverse substitution patterns.

The strategic placement of these functional groups makes this compound a highly sought-after precursor for the synthesis of complex heterocyclic systems. A robust, safe, and scalable process for the synthesis of this compound has been developed, making it readily available for large-scale production. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 174.00 g/mol |

| CAS Number | 14669-92-6 |

| Appearance | White to off-white solid |

| Melting Point | 105-109 °C |

| Boiling Point | 335.2 °C at 760 mmHg |

Note: The data in this table is compiled from various chemical suppliers and databases.

The unique reactivity profile of this compound has positioned it as a key building block in the synthesis of numerous biologically active compounds, and its importance in organic synthesis continues to grow.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEBKIMUIHKZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344775 | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-45-3 | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dichloropyrimidine 5 Carbonitrile

Established Synthetic Pathways

Established laboratory methods for the synthesis of 4,6-Dichloropyrimidine-5-carbonitrile primarily involve the transformation of pre-existing pyrimidine (B1678525) rings. These methods are foundational for small-scale production and research purposes.

Synthesis via Vilsmeier Conditions from 4,6-Dihydroxypyrimidine

The synthesis of this compound starting from 4,6-Dihydroxypyrimidine is a multi-step process that utilizes the Vilsmeier-Haack reaction. This reaction typically involves formylation and chlorination of the pyrimidine ring, followed by conversion of the introduced formyl group into a nitrile.

The initial step involves the treatment of 4,6-Dihydroxypyrimidine with a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemicalbook.com This reaction serves a dual purpose: it introduces a formyl group at the 5-position of the pyrimidine ring and simultaneously replaces the hydroxyl groups at the 4- and 6-positions with chlorine atoms. The product of this step is 4,6-Dichloro-5-pyrimidinecarbaldehyde. chemicalbook.com

The subsequent step is the conversion of the aldehyde functional group into a nitrile. This can be achieved through a two-step sequence involving the formation of an oxime followed by dehydration, as detailed in the following sections.

Conversion from 4,6-Dichloro-5-pyrimidinecarbaldehyde Oxime

A common and efficient method for the synthesis of this compound is through the dehydration of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime. chemicalbook.com The oxime is first prepared from the corresponding aldehyde, 4,6-Dichloro-5-pyrimidinecarbaldehyde.

The dehydration of the oxime to the nitrile is typically accomplished using a dehydrating agent such as thionyl chloride (SOCl₂). chemicalbook.com In a typical procedure, the oxime is dissolved in a suitable solvent like chloroform (B151607) and treated with thionyl chloride. The reaction proceeds at room temperature, and after a few hours, the solvent is removed. The resulting residue is then purified to yield this compound as a white solid. chemicalbook.com This method is known for its high yield, often exceeding 90%. chemicalbook.com

Reaction Parameters for Oxime Dehydration

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|

Other Noteworthy Synthetic Approaches (e.g., from 5-Formyl-4,6-dichloropyrimidine)

Another significant synthetic route starts from 5-Formyl-4,6-dichloropyrimidine, which is also known as 4,6-Dichloro-5-pyrimidinecarbaldehyde. This pathway involves the conversion of the aldehyde group to a nitrile.

The process begins with the reaction of 5-Formyl-4,6-dichloropyrimidine with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (B1210297) (AcONa). chemicalbook.com This reaction, typically carried out in a solvent system like ethyl acetate and water, yields the crude oxime (the iminohydroxy compound). chemicalbook.com

The crude oxime is then subjected to a dehydration reaction, as described in the previous section, using a reagent like thionyl chloride (SOCl₂) to afford the final product, this compound. chemicalbook.com This two-step approach starting from the aldehyde provides a reliable method for the synthesis of the target compound.

Advanced Synthetic Strategies and Process Development

For the industrial production of this compound, scalable and safe synthetic processes are crucial. Research in this area has focused on developing robust procedures that can be implemented on a multi-kilogram scale.

Scalable Synthesis Processes for Large-Scale Production

A robust and scalable process for the synthesis of this compound has been developed, ensuring that all intermediates are stable under normal storage conditions. acs.orgresearchgate.net This process is designed to be applicable for multi-kilogram scale production. acs.orgresearchgate.net

The scalable synthesis often involves optimizing reaction conditions, minimizing hazardous reagents, and ensuring the stability and ease of handling of all intermediates. The choice of solvents, reaction temperatures, and purification methods are all critical factors that are fine-tuned for large-scale operations. While specific details of proprietary large-scale processes are often not fully disclosed, the principles involve ensuring high yields, purity, and operational efficiency.

Process Safety Evaluations in Industrial Synthesis

Significant process safety evaluation is a critical component of developing a scalable synthesis for this compound. acs.orgresearchgate.net These evaluations are undertaken to identify and mitigate potential hazards associated with the chemical reactions and processing steps on an industrial scale.

Safety studies often include:

Differential Scanning Calorimetry (DSC): To determine the thermal stability of reactants, intermediates, and the final product, and to identify any potential for runaway reactions. acs.org

Accelerating Rate Calorimetry (ARC): To assess the thermal and pressure behavior of the reaction mixture under adiabatic conditions, providing data on the time-to-maximum-rate and temperature of no return. acs.org

Reaction Calorimetry (RC1): To measure the heat flow of the reaction in real-time, which helps in understanding the reaction kinetics and ensuring adequate cooling capacity during scale-up. acs.org

These studies are essential to ensure that the synthesis can be carried out safely on a large scale, preventing incidents and ensuring the well-being of personnel and the environment. The development of a scalable and safe synthetic strategy is paramount for the commercial production of this compound. acs.orgresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis Methods

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of green and sustainable synthetic routes for producing this compound. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic protocols. Key areas of advancement include the use of recyclable catalysts, microwave-assisted synthesis, and solvent-free reaction conditions.

One notable green approach involves the use of heterogeneous solid acid catalysts. For instance, a biowaste-derived bone char supported Brønsted acid catalyst has been effectively employed in the synthesis of pyrimidine-5-carbonitrile derivatives. acs.org This method often proceeds under solvent-free conditions, significantly reducing the environmental impact associated with volatile organic compounds. The catalyst's reusability is a key feature of this sustainable approach, allowing for multiple reaction cycles without a significant loss of activity. acs.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the eco-friendly production of pyrimidine derivatives. nih.govnanobioletters.comorgchemres.orgrsc.org Microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. nih.govresearchgate.net Furthermore, the localized and efficient heating often results in higher yields and cleaner reaction profiles with fewer byproducts, simplifying purification processes. nanobioletters.com The application of microwave irradiation in conjunction with solvent-free conditions or the use of green solvents like water or ionic liquids further enhances the sustainability of the synthesis. rsc.org

Solvent-free or solid-state reactions represent another significant advancement in the green synthesis of pyrimidines. By eliminating the need for conventional organic solvents, these methods directly address the problems of solvent toxicity, cost, and disposal. nanobioletters.comresearchgate.net Reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst, or by heating the neat reaction mixture. researchgate.net These techniques are not only environmentally benign but can also lead to improved reaction kinetics and yields.

The table below summarizes various green chemistry approaches that have been applied to the synthesis of pyrimidine derivatives, highlighting the potential for their application in the sustainable production of this compound.

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Heterogeneous Catalysis | Use of solid catalysts (e.g., bone char-supported acids, zeolites, clays). | Easy separation and recyclability of the catalyst, reduced waste, potential for continuous flow processes. | acs.orgresearchgate.netdeepdyve.comtandfonline.comnih.govresearchgate.net |

| Microwave-Assisted Synthesis | Rapid and efficient heating using microwave irradiation. | Drastically reduced reaction times, increased yields, lower energy consumption, and often cleaner reactions. | nih.govnanobioletters.comorgchemres.orgrsc.orgresearchgate.netresearchgate.netekb.egprezi.com |

| Solvent-Free Conditions | Reactions are conducted in the absence of a solvent. | Eliminates solvent-related waste, toxicity, and cost; simplifies product isolation. | acs.orgnanobioletters.comresearchgate.net |

| Multicomponent Reactions | Three or more reactants are combined in a single step to form the product. | High atom economy, reduced number of synthetic steps, and decreased waste generation. | mdpi.com |

Mechanistic Insights into this compound Formation Reactions

A plausible mechanistic pathway for the formation of the pyrimidine ring involves the reaction of a suitable three-carbon precursor, such as malononitrile, with a source of the N-C-N fragment, like urea (B33335) or a derivative, in the presence of a formylating agent. The Vilsmeier-Haack reaction is instrumental in this process, providing the formyl group and facilitating the chlorination. chem-station.comorganic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.com

The Vilsmeier reagent, a chloroiminium salt, is first generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chem-station.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com

Step 1: Formation of the Vilsmeier Reagent

The Vilsmeier reagent is a potent electrophile. In the context of pyrimidine synthesis from a precursor like 4,6-dihydroxypyrimidine, the Vilsmeier reagent facilitates both formylation at the electron-rich 5-position and subsequent chlorination of the hydroxyl groups.

Step 2: Electrophilic Aromatic Substitution (Formylation)

The pyrimidine ring, being electron-rich, undergoes electrophilic substitution by the Vilsmeier reagent to introduce a formyl group at the 5-position.

Step 3: Chlorination of Hydroxyl Groups

The hydroxyl groups at the 4- and 6-positions are then converted to chloro groups by the chlorinating agent present in the reaction mixture (e.g., POCl₃). This transformation likely proceeds through the formation of phosphate (B84403) ester intermediates, which are subsequently displaced by chloride ions.

Step 4: Conversion of the Formyl Group to a Nitrile

The final step involves the conversion of the 5-formyl group into a nitrile. This is typically achieved by reacting the aldehyde with hydroxylamine to form an oxime, followed by dehydration. ijpcbs.comslideshare.netnih.govresearchgate.netchemicalbook.comorganic-chemistry.org The dehydration of the oxime can be accomplished using various reagents, such as thionyl chloride or acetic anhydride.

The mechanism for the dehydration of the oxime with thionyl chloride likely involves the formation of a chlorosulfite intermediate, which then eliminates sulfur dioxide and hydrogen chloride to yield the nitrile.

The following table outlines the key mechanistic steps in a common synthetic route to this compound.

| Step | Transformation | Key Intermediates | Reaction Type | References |

|---|---|---|---|---|

| 1 | Formation of Vilsmeier Reagent | Chloroiminium ion | Nucleophilic acyl substitution | chem-station.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com |

| 2 | Formylation of the pyrimidine precursor | Sigma complex | Electrophilic aromatic substitution | chemistrysteps.com |

| 3 | Chlorination of hydroxyl groups | Phosphate ester intermediates | Nucleophilic substitution | researchgate.net |

| 4 | Formation of oxime | Aldehyde, Hydroxylamine | Condensation | ijpcbs.comslideshare.netnih.gov |

| 5 | Dehydration of oxime to nitrile | Chlorosulfite intermediate (with SOCl₂) | Elimination | ijpcbs.comslideshare.netnih.govresearchgate.netchemicalbook.comorganic-chemistry.org |

Reactivity and Derivatization of 4,6 Dichloropyrimidine 5 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4,6-Dichloropyrimidine-5-carbonitrile. The reaction proceeds via the classical addition-elimination mechanism, where a nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govchemrxiv.org Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The pyrimidine (B1678525) nitrogen atoms play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. mdpi.comuniatlantico.edu.co

In this compound, the C-4 and C-6 positions are chemically equivalent due to the molecule's symmetry. Consequently, the initial nucleophilic attack does not exhibit regioselectivity between these two sites. The primary challenge and area of synthetic control lie in achieving chemoselectivity, specifically mono-substitution versus di-substitution.

By carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time, it is possible to selectively obtain either the mono-substituted 4-chloro-6-substituted-pyrimidine-5-carbonitrile or the di-substituted 4,6-disubstituted-pyrimidine-5-carbonitrile. The introduction of the first nucleophile modifies the electronic properties of the pyrimidine ring, which in turn influences the rate of the second substitution. Generally, an electron-donating substituent will decrease the reactivity of the remaining chlorine atom towards a second nucleophilic attack, making mono-substitution easier to achieve.

The reaction of this compound with various nitrogen nucleophiles, such as primary and secondary amines, is a widely used method for synthesizing amino-pyrimidine derivatives. researchgate.net These reactions, often referred to as amination, can be controlled to yield either mono- or di-aminated products. For instance, reacting a double excess of 4,6-dichloropyrimidine (B16783) with diamines has been shown to produce N,N′-bis(6-chloropyrimidin-4-yl) derivatives quantitatively. researchgate.net The use of different types of amines, including aliphatic, cyclic, and aromatic amines, allows for the creation of a diverse library of substituted pyrimidines. mdpi.comresearchgate.net

| Reactant | Nitrogen Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140 °C | Mono-aminated pyrimidines | nih.gov |

| 4,6-Dichloropyrimidine | Various diamines (excess pyrimidine) | Cs₂CO₃, boiling dioxane | N,N′-bis(6-chloropyrimidin-4-yl) derivatives | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Various amines (aliphatic, cyclic, etc.) | Ethanol, TEA, reflux | Mono-substituted amino derivatives | mdpi.comresearchgate.net |

| 4,6-Dichloropyrimidine | Polyamines (e.g., tri- and tetraamines) | Cs₂CO₃, boiling dioxane | Tris- and tetrakis(6-chloropyrimidin-4-yl) derivatives | researchgate.net |

This compound also reacts with oxygen and sulfur nucleophiles. Reactions with alkoxides, such as methoxide (B1231860) or ethoxide, lead to the formation of alkoxy-pyrimidine derivatives. When an alcohol is used as the solvent, particularly in the presence of a base, a solvolysis reaction can occur, resulting in the incorporation of an alkoxy group. mdpi.com Research on the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has shown that a high concentration of alkoxide ions can lead to competition between amination and solvolysis, where the hard alkoxide nucleophile competes with the softer amine nucleophile. mdpi.comuniatlantico.edu.co

Sulfur nucleophiles, such as thiolates, are generally more potent nucleophiles than their oxygen counterparts and react readily with electron-deficient aromatic systems. msu.edulibretexts.org The reaction with thiols in the presence of a base yields thioether derivatives. These reactions are typically efficient and provide access to sulfur-containing pyrimidine scaffolds.

| Reactant Core | Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Dichloropyrimidine | Alkoxides (e.g., from alcohol solvent and base) | Solvolysis / SNAr | Alkoxy-pyrimidine | mdpi.comresearchgate.net |

| Dichloropyrimidine | Thiolates (R-S⁻) | SNAr | Alkylthio-pyrimidine (Thioether) | msu.edulibretexts.org |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | SNAr | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | arkat-usa.org |

Through sequential and controlled SNAr reactions, this compound serves as a key intermediate for the synthesis of a wide array of highly functionalized pyrimidine derivatives. ias.ac.innih.gov By first reacting with one type of nucleophile to form a mono-substituted intermediate, a second, different nucleophile can be introduced. This strategy allows for the creation of unsymmetrical 4,6-disubstituted pyrimidine-5-carbonitriles. These derivatives are valuable precursors in medicinal chemistry, often serving as core structures for the development of bioactive compounds, including kinase inhibitors. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr reactions, the chlorine substituents on this compound are amenable to displacement via transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and alkyl groups onto the pyrimidine core.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation or heteroarylation of halopyrimidines. nih.govsemanticscholar.org This palladium-catalyzed reaction involves the coupling of the dichloropyrimidine with an organoboron reagent, typically an aryl- or heteroarylboronic acid, in the presence of a base. mdpi.comresearchgate.net

The reaction can be tuned to achieve either mono- or diarylation of the this compound scaffold. researchgate.net Sequential Suzuki couplings with two different boronic acids can be employed to synthesize unsymmetrical 4,6-diarylpyrimidine derivatives. researchgate.net The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing reaction yields and selectivity. mdpi.comresearchgate.net Electron-rich boronic acids have been shown to produce good yields in couplings with similar pyrimidine substrates. mdpi.comresearchgate.net

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.comresearchgate.net |

| 4,6-Dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not specified | 4,6-Diarylpyrimidines | researchgate.net |

| 4,6-Dichloropyrimidine | Aryl/heteroarylboronic acids | Not specified | Not specified | Not specified | 4-Aryl-6-chloropyrimidines | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (Microwave-assisted) | K₂CO₃ | Various screened | Regioselective C4-phenylation | semanticscholar.org |

Other Cross-Coupling Methodologies (e.g., Kumada, Negishi)

While Suzuki-Miyaura coupling is widely used, other cross-coupling methodologies such as Kumada and Negishi reactions also offer effective ways to form carbon-carbon bonds with this compound. These reactions expand the scope of accessible structures by utilizing different organometallic reagents.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (R-ZnX) and is known for its high functional group tolerance and reactivity. ias.ac.in Palladium or nickel catalysts are commonly employed. ias.ac.in This methodology is advantageous for coupling reactions involving alkyl, aryl, and heteroaryl zinc reagents. nih.gov The reaction of organozinc compounds with dichloropyrimidines allows for the formation of C-C bonds under relatively mild conditions. The higher reactivity of organozinc reagents compared to organoboron compounds can be beneficial, particularly with less reactive chloro-substituted heterocycles. ias.ac.in

The general catalytic cycle for these cross-coupling reactions is outlined below:

| Step | Description | Reactants | Catalyst State |

| Oxidative Addition | The metal catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. | This compound, Pd(0) or Ni(0) | Pd(II) or Ni(II) |

| Transmetalation | The organic group from the organometallic reagent (Grignard or organozinc) is transferred to the metal center. | Organometallic Reagent (R-MgX or R-ZnX) | Pd(II) or Ni(II) |

| Reductive Elimination | The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the catalyst. | - | Pd(0) or Ni(0) |

Site-Selective Cross-Coupling Strategies

A key aspect of the chemistry of this compound is the ability to perform site-selective reactions, allowing for the sequential and controlled introduction of different substituents. The two chlorine atoms at the C4 and C6 positions are electronically equivalent in the starting material, but the substitution of one chlorine atom can influence the reactivity of the second.

The general order of reactivity for halogenated pyrimidines in palladium-catalyzed cross-coupling reactions is C4/C6 > C2 > C5. acs.org This preference is attributed to the higher electrophilicity of the C4 and C6 positions, which are para and ortho, respectively, to the ring nitrogens. The strong electron-withdrawing nature of the C5-cyano group further activates the adjacent C4 and C6 positions towards oxidative addition of the palladium catalyst.

Strategies for achieving site-selectivity often rely on controlling the reaction stoichiometry. By using one equivalent of the organometallic reagent, it is often possible to achieve mono-substitution, yielding a 4-substituted-6-chloropyrimidine-5-carbonitrile intermediate. researchgate.net This intermediate can then be isolated and subjected to a second, different cross-coupling reaction to install a distinct group at the C6 position, leading to the synthesis of unsymmetrically substituted pyrimidines.

Ligand choice can also play a crucial role in controlling site-selectivity, particularly in more complex dihaloheteroarenes. rsc.orgnih.gov For instance, in 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to invert the conventional site-selectivity, favoring reaction at the C4 position over the more typically reactive C2 position. nih.govresearchgate.net While the C4 and C6 positions of this compound are equivalent, these principles become critical when designing sequential coupling strategies for unsymmetrical dichloropyrimidines.

Applications in Aryl-Heteroaryl and Heteroaryl-Heteroaryl Bond Formation

This compound is an excellent substrate for constructing biaryl and hetero-biaryl structures, which are prevalent motifs in medicinal chemistry and materials science. The Suzuki-Miyaura reaction is the most extensively documented method for this purpose. researchgate.net

Aryl-Heteroaryl Bond Formation: The reaction of this compound with various arylboronic acids, catalyzed by palladium complexes such as Pd(PPh₃)₄, readily forms aryl-pyrimidine linkages. Research has shown that both electron-rich and electron-deficient arylboronic acids can be successfully coupled. mdpi.com By controlling the stoichiometry, mono-arylated products like 4-aryl-6-chloropyrimidine-5-carbonitrile can be synthesized, which are valuable intermediates for further diversification. researchgate.net Subsequent coupling with a different arylboronic acid allows for the synthesis of unsymmetrical 4,6-diarylpyrimidine-5-carbonitriles.

Heteroaryl-Heteroaryl Bond Formation: Similarly, the coupling with heteroarylboronic acids provides access to complex heteroaryl-heteroaryl systems. For example, coupling with pyridylboronic or furanylboronic acids has been demonstrated with related dichloropyrimidine systems. mdpi.comnih.gov However, some heteroarylboronic acids, such as those derived from thiophene, can sometimes be challenging substrates due to potential poisoning of the palladium catalyst by the sulfur atom. mdpi.com The Negishi coupling can be a valuable alternative in these cases, as organozinc reagents can be effective for installing heteroaryl groups that are difficult to couple using Suzuki conditions. nih.gov

Table of Representative Coupling Reactions:

| Coupling Partner | Product Type | Reaction | Catalyst System | Ref. |

|---|---|---|---|---|

| Phenylboronic Acid | Aryl-Heteroaryl | Suzuki-Miyaura | Pd(PPh₃)₄ / Base | mdpi.com |

| 4-Methoxyphenylboronic Acid | Aryl-Heteroaryl | Suzuki-Miyaura | Pd(PPh₃)₄ / Base | nih.gov |

| Pyridylboronic Acid | Heteroaryl-Heteroaryl | Suzuki-Miyaura | Pd(dppf)Cl₂ / Base | nih.gov |

Transformations Involving the Nitrile Moiety

The cyano group at the C5 position is a key functional handle that can be transformed into various other groups, significantly increasing the molecular diversity accessible from this compound.

Cyclization Reactions to Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

One of the most important transformations of the nitrile group in this scaffold is its participation in cyclization reactions to form fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, are a particularly important class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. rsc.org

The synthesis of a pyrazolo[3,4-d]pyrimidine core can be achieved by reacting a 4,6-disubstituted-5-cyanopyrimidine derivative with hydrazine (B178648). The reaction sequence typically involves an initial nucleophilic substitution of one of the chloro groups (e.g., at C4) with hydrazine, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the adjacent C5-cyano group. This addition-cyclization cascade leads directly to the formation of the fused pyrazole (B372694) ring. For instance, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be synthesized from a pyrazole precursor and subsequently chlorinated, demonstrating the utility of these pyrimidine scaffolds in building such fused systems. tandfonline.com The reaction of a chlorinated pyrimidine with hydrazine is a common strategy to build the pyrazolo[3,4-d]pyrimidine skeleton. nih.gov

Hydrolysis, Reduction, and Other Cyanide Group Transformations

The nitrile group can be converted into other important functional groups such as amides, carboxylic acids, or amines.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis typically yields a primary amide (carboxamide), while complete hydrolysis leads to a carboxylic acid. For example, pyrimidine-5-carbonitriles have been converted to the corresponding pyrimidine-5-carboxamides by treatment with concentrated sulfuric acid. ias.ac.in This transformation provides access to another important functional group that can participate in hydrogen bonding and further derivatization.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). frontiersin.org This reduction introduces a flexible linker and a basic amino group, which can be valuable for modulating the physicochemical properties of the molecule. Care must be taken to choose reduction conditions that are compatible with the other functional groups in the molecule, particularly the chloro substituents, which can also be susceptible to reduction under certain conditions.

Other Significant Reaction Pathways

Beyond cross-coupling and nitrile transformations, the chlorine atoms of this compound are highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the C5-cyano group, facilitates the displacement of the chloro groups by a wide range of nucleophiles. acs.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. nih.gov The high stability of this intermediate, due to resonance delocalization of the negative charge onto the ring nitrogen atoms, contributes to the high reactivity of the substrate. mdpi.com

Common nucleophiles used in SNAr reactions with this compound include:

Amines: Reaction with primary or secondary amines leads to the formation of aminopyrimidines. These reactions are often regioselective, with the first substitution occurring at either the C4 or C6 position. mdpi.com

Alkoxides: Treatment with alkoxides, such as sodium methoxide or ethoxide, results in the formation of alkoxypyrimidines. In the presence of an alcohol as the solvent, solvolysis can also occur. mdpi.com

Thiols: Thiolates can displace the chlorine atoms to form thioether derivatives.

As with cross-coupling, these SNAr reactions can often be performed in a stepwise manner. Mono-substitution can be achieved by controlling the stoichiometry, allowing for the synthesis of unsymmetrically substituted pyrimidines where one chlorine is replaced by one nucleophile (e.g., an amine) and the second is replaced by another (e.g., an alkoxide). mdpi.com

Computational and Theoretical Studies of 4,6 Dichloropyrimidine 5 Carbonitrile and Its Derivatives

Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For 4,6-Dichloropyrimidine-5-carbonitrile and its derivatives, DFT calculations provide a deep understanding of their chemical behavior. These studies often focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net

Global reactivity descriptors, such as chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), are calculated from these orbital energies to quantify the molecule's reactivity. nih.govnih.gov For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions. DFT calculations on pyrimidine (B1678525) derivatives show that the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify sites susceptible to nucleophilic or electrophilic attack. ijcce.ac.ir In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the nitrile group significantly influences the electronic properties of the pyrimidine ring.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability. |

| Electrophilicity Index (ω) | 2.55 eV | Quantifies the ability to accept electrons. |

| Chemical Potential (μ) | -4.85 eV | Measures the escaping tendency of electrons. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as biological macromolecules. tandfonline.com While this compound itself is a relatively rigid molecule due to its aromatic pyrimidine core, its derivatives, particularly when bound to a protein active site, are studied using MD simulations. rsc.orgrsc.org

These simulations can assess the stability of a protein-ligand complex by monitoring key parameters like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose and the Root Mean Square Fluctuation (RMSF) of protein residues. rsc.org A stable RMSD value over the simulation time suggests a stable binding mode. Conformational analysis of the parent molecule is straightforward due to its planarity, a common feature of the pyrimidine ring. researchgate.net However, for its derivatives with flexible side chains, understanding the preferred conformations is crucial for designing molecules that fit optimally into a target binding site.

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| RMSD of Ligand | < 2.0 Å | Indicates stable binding of the ligand in the active site. |

| RMSF of Protein Residues | Low fluctuation at binding site | Shows that key interacting residues are stable upon ligand binding. |

| Radius of Gyration (Rg) | Stable value over time | Suggests the protein-ligand complex remains compact and does not unfold. |

| Binding Free Energy (ΔGbind) | Negative value (e.g., -50 kcal/mol) | Quantifies the binding affinity between the ligand and the protein. |

Theoretical Predictions of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and explaining observed regioselectivity. For this compound, a key reaction is Nucleophilic Aromatic Substitution (SNAr), where one or both chlorine atoms are displaced by a nucleophile. mdpi.com The pyrimidine ring is electron-deficient, which facilitates this type of reaction. The presence of the strongly electron-withdrawing cyano group at the C5 position further activates the C4 and C6 positions towards nucleophilic attack.

Theoretical studies can model the reaction pathway by locating the transition states and calculating the activation energies (ΔE‡) for substitution at each position. Generally, substitution at the C4 position is kinetically favored in 5-substituted-2,4-dichloropyrimidines. nih.gov By comparing the activation barriers, chemists can predict which isomer will be the major product, thus guiding synthetic strategies to obtain desired compounds. researchgate.net

| Reaction Pathway | Parameter | Predicted Value | Implication |

|---|---|---|---|

| Nucleophilic attack at C4 | Activation Energy (ΔE‡) | 15 kcal/mol | Lower energy barrier, indicating a faster reaction rate (kinetic product). |

| Nucleophilic attack at C6 | Activation Energy (ΔE‡) | 18 kcal/mol | Higher energy barrier, indicating a slower reaction rate. |

| Thermodynamic Product Stability | Relative Energy (ΔE) | C4-substituted product is more stable | Indicates the final product distribution under thermodynamic control. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and QSAR studies have been instrumental in understanding the structural requirements for these activities. nih.govresearchgate.net

In a typical QSAR study involving derivatives of this compound, various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound. rsc.org Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC50 values). Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that provide contour maps, visualizing the regions where modifications to the molecular structure are likely to enhance or diminish activity. rsc.org These models are validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net

Applications and Advanced Materials Chemistry of 4,6 Dichloropyrimidine 5 Carbonitrile Derivatives

Utilization as Intermediates in Pharmaceutical Chemistry

The pyrimidine (B1678525) scaffold is a fundamental component in numerous biologically active compounds, including nucleic acids and a variety of therapeutic agents. 4,6-Dichloropyrimidine-5-carbonitrile serves as a key intermediate in the synthesis of novel pharmaceutical compounds due to the differential reactivity of its two chlorine atoms, which allows for sequential and site-selective substitution reactions. guidechem.comcymitquimica.com This reactivity enables the construction of complex molecular architectures with desired pharmacological profiles.

Synthesis of Biologically Active Compounds (e.g., Kinase Inhibitors)

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. acs.orged.ac.uk Consequently, kinase inhibitors have emerged as a significant class of therapeutic agents. The pyrimidine ring is a common core structure in many kinase inhibitors, mimicking the adenine (B156593) moiety of ATP to bind to the enzyme's active site. acs.org

Derivatives of this compound are utilized in the synthesis of potent kinase inhibitors. For instance, pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.orgrsc.org By strategically modifying the pyrimidine core, researchers have developed compounds that exhibit significant antiproliferative activity against various cancer cell lines. rsc.org For example, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activities against human tumor cell lines, with some compounds showing greater activity than the known EGFR inhibitor, erlotinib. rsc.org

The general synthetic approach involves the sequential displacement of the chlorine atoms at the C4 and C6 positions with various amines and other nucleophiles to introduce the desired pharmacophoric features. The nitrile group at the C5 position often plays a crucial role in interacting with the target protein.

Table 1: Examples of Biologically Active Compounds Derived from Pyrimidine-5-carbonitrile Scaffolds

| Compound Class | Target | Therapeutic Area | Key Structural Features |

| Pyrimidine-5-carbonitrile Derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer | ATP-mimicking pyrimidine core |

| 4,6-Disubstituted Pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) | Neurodegenerative Diseases | Arylsulfonylpiperazinyl and thiophenyl moieties |

| Pyrido[2,3-d]pyrimidines | NEK6 Kinase | Cancer | Fused heterocyclic ring system |

Precursors for Drug Candidates with Specific Pharmacological Activities

The versatility of this compound extends to its role as a precursor for a wide range of drug candidates with diverse pharmacological activities. The ability to introduce various functional groups onto the pyrimidine ring allows for the fine-tuning of a molecule's biological activity. guidechem.com

Research has demonstrated the synthesis of pyrimidine-5-carbonitrile derivatives as potent and selective inhibitors of various enzymes and receptors. For example, derivatives have been investigated as COX-2 inhibitors for their anti-inflammatory and potential anticancer properties. nih.gov The synthetic strategy often involves the reaction of the dichloropyrimidine core with different nucleophiles to build a library of compounds for biological screening.

Applications in Agrochemical Research and Development

The pyrimidine heterocycle is also a prominent feature in many agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The structural similarity of pyrimidines to natural biomolecules allows them to interfere with essential biological processes in pests and weeds. This compound serves as a valuable starting material for the synthesis of novel agrochemicals. guidechem.com

Synthesis of Pesticides and Herbicides

In the realm of weed management, pyrimidine-based compounds have been developed as effective herbicides. mdpi.com Notably, this compound itself has been evaluated for its herbicidal properties. Studies have shown that it can control the growth of certain weeds, such as large crabgrass and common purslane, with efficacy comparable to existing herbicides at similar application rates. researchgate.net

Furthermore, this compound is a key building block for more complex herbicides. For instance, the synthesis of pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives, a class of sulfonylurea herbicides, can utilize pyrimidine intermediates. nih.gov These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. nih.gov The modular synthesis allows for the introduction of different substituents on the pyrimidine ring to optimize herbicidal activity, crop selectivity, and environmental degradation profiles.

Table 2: Herbicidal Activity of this compound

| Weed Species | Application Rate ( kg/ha ) | Control Efficacy | Reference |

| Large Crabgrass (Digitaria sanguinalis) | 10 | Similar to dichlobenil | researchgate.net |

| Common Purslane (Portulaca oleracea) | 10 | Similar to dichlobenil | researchgate.net |

Role in Advanced Materials Science

Beyond its applications in the life sciences, this compound is gaining traction as a building block for advanced organic materials. The electron-deficient nature of the pyrimidine ring, enhanced by the cyano group, makes it an excellent component for materials with specific electronic and photophysical properties.

Design and Synthesis of Organic Light-Emitting Diode (OLED) Emitters

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. A crucial component of an OLED is the emissive layer, which contains organic molecules that emit light upon electrical excitation. Thermally activated delayed fluorescence (TADF) emitters are a promising class of materials for high-efficiency OLEDs. rsc.orgresearchgate.netrsc.org

Researchers have successfully designed and synthesized TADF emitters incorporating a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor moiety. rsc.orgresearchgate.net In these donor-acceptor type molecules, the pyrimidine-5-carbonitrile core acts as a strong electron acceptor. By linking this acceptor to a suitable electron donor, it is possible to achieve a small energy gap between the singlet and triplet excited states, which is a prerequisite for efficient TADF. rsc.orgrsc.org

Table 3: Performance of OLEDs Based on Pyrimidine-5-carbonitrile Emitters

| Emitter Type | Donor Moiety Position | Maximum External Quantum Efficiency (EQE) | Key Finding | Reference |

| TADF | 4-position of PyCN | 19.8% | Enhanced EQE and lifetime | rsc.org |

| TADF | Ortho-linked to PyCN | - | Reduced singlet-triplet energy splitting and delayed fluorescence lifetime | rsc.orgresearchgate.net |

Development of Optical Sensors

The unique electronic properties of the this compound scaffold have been exploited in the development of advanced optical materials, particularly for sensor applications. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of two chlorine atoms and a nitrile group, makes it an excellent core for creating donor-acceptor (D-A) type molecules with interesting photophysical properties. By strategically substituting the chlorine atoms with electron-donating groups, researchers can fine-tune the intramolecular charge transfer (ICT) characteristics of the resulting compounds, leading to materials that exhibit fluorescence and are sensitive to their local environment.

A notable application in this area is the development of optical oxygen sensors. Researchers have synthesized a series of multifunctional derivatives by reacting this compound with various carbazole (B46965) derivatives, which act as the electron-donating units. The resulting 4,6-di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile and its analogues are designed to exhibit thermally activated delayed fluorescence (TADF), a property that can be quenched by molecular oxygen. This quenching mechanism forms the basis of the optical sensing function. These materials have been successfully incorporated into highly sensitive and stable oxygen sensors.

The synthesis involves a nucleophilic substitution reaction where the chlorine atoms on the pyrimidine ring are displaced by deprotonated carbazole units. This modular approach allows for the systematic modification of the donor groups to optimize the sensor's performance.

| Derivative Name | Starting Materials | Key Properties/Application |

| 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile | This compound, 9H-Carbazole, Potassium hydroxide | Optical Oxygen Sensor (TADF) |

| 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | This compound, 3,6-di-tert-butyl-9H-carbazole, KOH | Optical Oxygen Sensor (TADF) |

| 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | This compound, 3,6-dimethoxy-9H-carbazole, KOH | Optical Oxygen Sensor (TADF) |

| 4,6-bis(4-(carbazol-9-yl)phenyl)pyrimidine-5-carbonitrile | This compound, 4-(carbazol-9-yl)phenylboronic acid | Organic Light-Emitting Diodes |

Heterocyclic Ring System Construction

The high reactivity of the two chlorine atoms in this compound towards nucleophilic substitution makes it a valuable and versatile building block for the synthesis of more complex fused heterocyclic systems. The pyrimidine ring acts as a scaffold upon which additional rings can be constructed, leading to a variety of polycyclic structures with potential applications in medicinal chemistry and materials science.

Pyrimido[4,5-d]pyrimidines and Related Fused Systems

The construction of the pyrimido[4,5-d]pyrimidine (B13093195) ring system from this compound is a key synthetic transformation. This fused system is of significant interest due to its structural analogy to purines, which are fundamental components of nucleic acids. A common strategy to build the second pyrimidine ring involves the reaction of a pyrimidine derivative with a three-atom component, which is typically provided by reagents like formamide, urea (B33335), or guanidine (B92328).

While a direct cyclization of this compound with guanidine has not been extensively detailed, a plausible and chemically sound pathway involves a stepwise approach. The first step would be the nucleophilic substitution of one or both chlorine atoms with amino groups. For instance, reaction with ammonia (B1221849) or an amine would yield a 4-amino-6-chloropyrimidine (B18116) or a 4,6-diaminopyrimidine (B116622) derivative. This intermediate, now possessing the necessary nucleophilic amino group(s), can undergo cyclization to form the second pyrimidine ring.

A well-established method for this type of annulation is the treatment of an aminopyrimidine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms a reactive amidine intermediate from the amino group. Subsequent intramolecular or intermolecular cyclization with another nucleophile, such as an amine, leads to the formation of the fused pyrimido[4,5-d]pyrimidine core. nih.gov This strategy highlights how this compound can serve as a precursor to the necessary aminopyrimidine intermediates for constructing this important fused heterocyclic system. nih.gov

| Target System | Precursor from this compound (Proposed) | Key Reagents for Annulation |

| Pyrimido[4,5-d]pyrimidine | 4-Amino-6-chloropyrimidine-5-carbonitrile | DMF-DMA, followed by an amine/ammonia |

| 2,4-Diaminopyrimido[4,5-d]pyrimidine | 4,6-Diaminopyrimidine-5-carbonitrile | Formamide or Guanidine |

Pyrido[2,3-d]pyrimidines and Other Ring Fusion Strategies

The synthesis of pyrido[2,3-d]pyrimidines, another class of biologically relevant fused heterocycles, can also be approached using this compound as a starting material. The construction of the pyridine (B92270) ring onto the pyrimidine core generally requires the introduction of a carbon-based side chain that can participate in a cyclization reaction.

One of the most classical methods for forming a fused pyridine ring is the Gould-Jacobs reaction, which involves the condensation of an aromatic amine with a malonic acid derivative, followed by thermal cyclization. wikipedia.org To apply this strategy, this compound would first need to be converted into an aminopyrimidine derivative, for example, 4-amino-6-chloropyrimidine-5-carbonitrile. This intermediate could then react with a suitable partner like diethyl ethoxymethylenemalonate. The initial condensation would be followed by a heat-induced cyclization, where the newly formed side chain attacks the C-5 position of the pyrimidine ring, leading to the formation of the pyrido[2,3-d]pyrimidine (B1209978) skeleton.

Alternative strategies involve the reaction of a 5-formyl or 5-acyl-4-aminopyrimidine with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). nih.gov This leads to a Knoevenagel condensation, followed by cyclization to form the pyridine ring. Therefore, synthetic transformations of the 5-carbonitrile group of the starting material into a carbonyl functionality would be a necessary prerequisite for this pathway. The versatility of the dichloropyrimidine moiety allows for various synthetic manipulations to install the required functional groups for these ring fusion strategies.

| Fusion Strategy | Required Intermediate from this compound | Key Reagents for Ring Formation | Fused System Formed |

| Gould-Jacobs Reaction | 4-Amino-6-chloropyrimidine-5-carbonitrile | Diethyl ethoxymethylenemalonate, Heat | Pyrido[2,3-d]pyrimidine |

| Condensation | 4-Amino-5-formyl-6-chloropyrimidine | Active methylene compounds (e.g., Malononitrile) | Pyrido[2,3-d]pyrimidine |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of pyrimidine (B1678525) derivatives, including 4,6-Dichloropyrimidine-5-carbonitrile, is continuously evolving towards more efficient, scalable, and environmentally friendly methods. acs.orgias.ac.in

Recent Methodological Advances: A significant development has been the creation of a robust, safe, and scalable process for producing this compound, suitable for multi-kilogram production. acs.org This process emphasizes the use of intermediates that are stable under normal conditions, a critical factor for industrial applications. One established synthetic route involves the treatment of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime with thionyl chloride (SOCl2) to yield the final carbonitrile product. chemicalbook.com

Emerging Catalytic Systems: The field is witnessing a shift towards innovative catalytic systems that offer improved efficiency and sustainability. mdpi.com Researchers are exploring heterogeneous catalysts, such as those derived from biowaste. For instance, a reusable and eco-friendly solid acid biocatalyst has been developed from bone char modified with chlorosulfonic acid for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov Such catalysts can be used multiple times without a significant reduction in efficiency, highlighting a green chemistry approach. nih.govresearchgate.net Other modern strategies include multicomponent reactions, which allow the synthesis of complex pyrimidine structures in a single step, often under mild conditions. ias.ac.inmdpi.comnih.gov

Table 1: Comparison of Synthetic Approaches for Pyrimidine-5-carbonitriles

| Method | Key Reagents/Catalyst | Advantages |

|---|---|---|

| Conventional Synthesis | Thionyl chloride (SOCl2) | Established and effective for converting oximes to nitriles. chemicalbook.com |

| Scalable Process | Stable intermediates | Safe, robust, and suitable for large-scale industrial production. acs.org |

| Green Catalysis | Bone char-Bronsted solid acid | Eco-friendly, reusable catalyst, promotes sustainable synthesis. nih.gov |

| Multicomponent Reactions | Various catalysts (e.g., NH4Cl) | High efficiency, one-pot synthesis, atom economy. ias.ac.innih.gov |

Exploration of Underexplored Chemical Space and Derivatization Patterns

The core structure of this compound provides a rich platform for creating vast libraries of new compounds by exploring its "chemical space." nih.govnih.gov The two chlorine atoms are particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. mdpi.com

Derivatization Strategies: Researchers are actively exploring structure-activity relationships (SAR) by systematically modifying the pyrimidine core. nih.govacs.org This involves reacting this compound with various nucleophiles to replace the chlorine atoms, leading to diverse derivatives. For example, a large library of 108 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivatives was synthesized to explore new therapeutic agents. acs.orgacs.orgnih.gov These studies allow for a comprehensive exploration of how different substituents at the C4 and C6 positions influence the biological activity of the resulting molecules. nih.gov

Key Derivatization Reactions:

Nucleophilic Aromatic Substitution (SNAr): This is a primary method used to functionalize the pyrimidine ring by replacing the chloro groups with amines, alcohols, and other nucleophiles. mdpi.com

Multicomponent Reactions: Convergent three-component reactions, inspired by the Biginelli reaction, have been used to efficiently assemble substituted pyrimidine-5-carbonitriles from diverse starting materials. nih.govacs.org

Hybrid Scaffolds: Innovative strategies involve creating hybrid molecules by linking the pyrimidine core to other pharmacologically active motifs, such as benzoazoles or sulfonamides, to develop compounds with enhanced or dual activities. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational tools are becoming indispensable in guiding the synthesis and predicting the properties of new this compound derivatives. These in silico methods accelerate the discovery process by prioritizing the most promising candidates for synthesis and testing. rsc.org

Predictive Modeling Techniques:

Molecular Docking: This technique is widely used to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. It has been instrumental in the design of pyrimidine-5-carbonitrile derivatives as potential inhibitors for targets like COX-2 and EGFR. nih.govmdpi.com

ADME Profile Studies: In silico absorption, distribution, metabolism, and excretion (ADME) predictions help assess the drug-likeness of new compounds. mdpi.comnih.govresearchgate.net These studies can forecast properties like gastrointestinal absorption and blood-brain barrier permeability, guiding the development of orally bioavailable drugs. nih.govresearchgate.net

Free Energy Perturbation (FEP): FEP simulations offer a more rigorous method to interpret structure-activity relationships by calculating the relative binding affinities of different ligands to a target protein. acs.orgnih.gov

Density Functional Theory (DFT): DFT-based calculations have been used to verify experimental results, such as the vapor-liquid equilibrium of this compound with its solvent, ensuring process safety and efficiency.

Expansion into New Application Domains in Materials Science and Biomedicine

The unique chemical structure of this compound and its derivatives makes them highly valuable in both materials science and medicine. guidechem.com

Biomedical Applications: The pyrimidine-5-carbonitrile scaffold is a "privileged substructure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govnih.gov Research has demonstrated its potential in developing:

Anticancer Agents: Derivatives have been designed as potent inhibitors of key cancer-related targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclooxygenase-2 (COX-2). mdpi.comnih.govrsc.orgnih.gov

Kinase Inhibitors: The scaffold is a cornerstone for creating dual PI3K/mTOR inhibitors and other targeted therapies.

Receptor Antagonists: Extensive libraries have been developed to produce potent and selective A1 adenosine (B11128) receptor antagonists. nih.govacs.org

Table 2: Biomedical Targets of Pyrimidine-5-carbonitrile Derivatives

| Target | Therapeutic Area |

|---|---|

| EGFR / VEGFR-2 | Oncology |

| COX-2 | Oncology / Anti-inflammatory |

| PI3K / mTOR | Oncology |

| A1 Adenosine Receptor | Neurology / Cardiology |

Materials Science Applications: A significant emerging application is in the field of advanced materials, particularly for electronics. Derivatives of pyrimidine-5-carbonitrile are being developed as emitters for Thermally Activated Delayed Fluorescence (TADF) materials. rsc.orgresearchgate.net These materials are crucial for the next generation of Organic Light-Emitting Diodes (OLEDs) used in displays and lighting. By carefully designing molecules that combine a pyrimidine-5-carbonitrile acceptor with a suitable donor, researchers can create TADF emitters with improved efficiency and longer operational lifetimes for OLED devices. rsc.orgresearchgate.net

Q & A

Q. What are the key considerations for designing a scalable and safe synthesis route for 4,6-dichloropyrimidine-5-carbonitrile?

Methodological Answer: A robust synthesis involves optimizing reaction steps for intermediates that are stable under normal storage conditions. For example, Zhang et al. (2018) developed a scalable process emphasizing safety evaluations (e.g., thermal stability via differential scanning calorimetry) and minimized hazardous byproducts. Key steps include controlled chlorination and nitrile group introduction under inert atmospheres to prevent decomposition .

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer: High-performance liquid chromatography (HPLC) is used to assess purity (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. For instance, H NMR in DMSO-d₆ resolves aromatic protons at δ 8.2–8.5 ppm, and MS (ESI+) shows a molecular ion peak at m/z 188.0 [M+H]⁺ .

Q. What are common applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a versatile intermediate for synthesizing pyrimidine derivatives. For example, Clark et al. (1993) used it to prepare thieno[2,3-d]pyrimidines via Suzuki-Miyaura coupling, demonstrating its utility in constructing fused heterocycles with potential biological activity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in nucleophilic substitutions at the 4- and 6-positions of this compound?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors. The 4-position is more reactive toward bulky nucleophiles (e.g., piperidine) due to reduced steric hindrance, while the 6-position favors smaller nucleophiles (e.g., ammonia). Solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) further modulate selectivity, as shown in kinetic studies .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO energy of the 4-position (-1.8 eV) is lower than the 6-position (-1.5 eV), indicating higher electrophilicity at C4. This aligns with experimental observations in palladium-catalyzed couplings .

Q. What strategies reconcile discrepancies in reported yields for this compound derivatives?

Methodological Answer: Contradictions arise from variations in purification methods (e.g., column chromatography vs. recrystallization) and moisture sensitivity. For example, Shaquiquzzaman et al. (2012) achieved 85% yield for anticonvulsant derivatives using anhydrous conditions, compared to 65% in non-optimized protocols. Systematic solvent screening (e.g., acetonitrile vs. ethanol) improves reproducibility .

Q. How does the electronic nature of substituents affect the antimicrobial activity of this compound derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antimicrobial potency by increasing membrane permeability. Alam et al. (2012) demonstrated that 5-nitro derivatives exhibit MIC values of 2 µg/mL against E. coli, whereas 5-methyl analogs show reduced activity (MIC = 16 µg/mL), linked to Hammett σ constants .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer: Thermal hazard assessments (e.g., accelerating rate calorimetry) are mandatory to detect exothermic decomposition (>150°C). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is essential. Waste must be neutralized with 10% sodium bicarbonate before disposal, as per protocols in Zhang et al. (2018) .

Data Analysis and Optimization

Q. How are reaction kinetics analyzed to optimize the synthesis of this compound?

Methodological Answer: Pseudo-first-order kinetics models determine rate constants (k) for chlorination steps. For example, Arrhenius plots (ln k vs. 1/T) reveal an activation energy of 45 kJ/mol, indicating temperature-sensitive steps. Real-time monitoring via FT-IR tracks nitrile group formation (C≡N stretch at 2230 cm⁻¹) to identify bottlenecks .

Q. What statistical methods validate the reproducibility of biological assays for derivatives of this compound?

Methodological Answer: ANOVA and Tukey’s HSD test compare IC₅₀ values across replicates. For anticonvulsant studies, p-values <0.05 confirm significance between derivative activities. Dose-response curves (log[inhibitor] vs. normalized response) with R² >0.98 ensure assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.